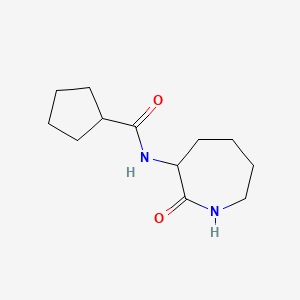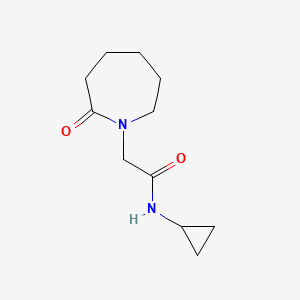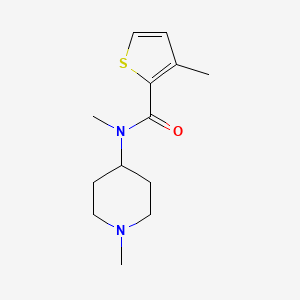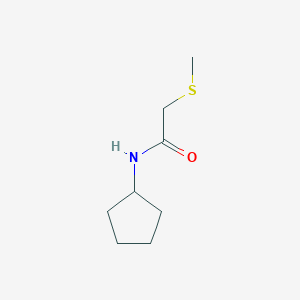
N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide, also known as MPAC, is a chemical compound that has gained attention in scientific research for its potential as a drug target. MPAC belongs to a class of compounds called azepanes, which are cyclic amines with seven carbon atoms in the ring structure. In
Mécanisme D'action
The mechanism of action of N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been found to modulate the activity of the cannabinoid receptors, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide has been found to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and pain. N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide has also been found to induce apoptosis in cancer cells, which can inhibit tumor growth. Additionally, N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide has been found to modulate the activity of the cannabinoid receptors, which can affect pain perception and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide has several advantages for lab experiments, including its potential as a drug target for various diseases and its ability to modulate the activity of important enzymes and receptors in the body. However, there are also limitations to using N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide in lab experiments. The synthesis of N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide is a complex process that requires careful attention to detail and safety precautions. Additionally, the mechanism of action of N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide is not fully understood, which can make it difficult to predict its effects in the body.
Orientations Futures
There are several future directions for research on N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide. One area of research is to further explore the mechanism of action of N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide and its effects on important enzymes and receptors in the body. Another area of research is to investigate the potential of N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide as a drug target for various diseases, including cancer, inflammation, and neurological disorders. Additionally, researchers can explore different synthesis methods for N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide to improve efficiency and safety. Overall, N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide has great potential as a drug target and warrants further investigation in scientific research.
Méthodes De Synthèse
The synthesis of N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide involves a multi-step process that begins with the reaction of 2-methyl-6-propan-2-ylphenylamine with phosgene to form 2-methyl-6-propan-2-ylphenyl isocyanate. This compound is then reacted with 1-aminocycloheptanecarboxylic acid to form N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide. The synthesis of N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide is a complex process that requires careful attention to detail and safety precautions.
Applications De Recherche Scientifique
N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide has been studied for its potential as a drug target in a variety of scientific research fields. It has been found to have potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-tumor effects by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13(2)15-10-8-9-14(3)16(15)18-17(20)19-11-6-4-5-7-12-19/h8-10,13H,4-7,11-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHIUIZSLGBBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-6-propan-2-ylphenyl)azepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512861.png)

![1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-3-[6-(dimethylamino)pyridin-3-yl]urea](/img/structure/B7512877.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7512885.png)
![N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512891.png)




